

physicochemical properties of 2-Mercaptobenzyl alcohol

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Compound of Interest

Compound Name: *2-Mercaptobenzyl alcohol*

Cat. No.: *B1360266*

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An In-depth Technical Guide to the Physicochemical Properties of **2-Mercaptobenzyl Alcohol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzyl alcohol, also known as (2-sulfanylphenyl)methanol or 2-(hydroxymethyl)thiophenol, is an organic compound with the chemical formula C₇H₈OS.^[1] It is a versatile molecule that finds applications as a chemical reagent in the synthesis of various organic compounds and as a metal chelating agent.^[1] In the pharmaceutical industry, it serves as a precursor for the synthesis of certain drugs and antioxidants.^[1] This technical guide provides a comprehensive overview of its physicochemical properties, spectral data, and safety information, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental physicochemical properties of **2-Mercaptobenzyl alcohol** are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

Property	Value	Reference(s)
CAS Number	4521-31-7	
Molecular Formula	C7H8OS	[1] [2]
Molecular Weight	140.20 g/mol	
Appearance	Solid, Low melting solid (clear as melt), Colorless to yellow	[3]
Odor	Strong smell of hydrogen sulfide, Stench	[1] [4]
Melting Point	31-32 °C	[1] [2]
Boiling Point	94-96 °C at 0.2 mmHg	[1] [2]
Density	1.21 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.612	[1]
Vapor Pressure	0.00231 mmHg at 25 °C	[1]
Flash Point	113 °C (235.4 °F) - closed cup	
pKa	6.48 ± 0.43 (Predicted)	[1] [2]

Calculated Properties

Property	Value	Unit	Source
Standard Gibbs free energy of formation ($\Delta_f G^\circ$)	3.41	kJ/mol	Joback Calculated Property[5]
Enthalpy of formation at standard conditions ($\Delta_f H^\circ_{\text{gas}}$)	-76.50	kJ/mol	Joback Calculated Property[5]
Enthalpy of fusion at standard conditions (Δ_fusH°)	15.67	kJ/mol	Joback Calculated Property[5]
Enthalpy of vaporization at standard conditions ($\Delta_{\text{vap}}H^\circ$)	57.53	kJ/mol	Joback Calculated Property[5]
Log10 of Water solubility in mol/l (log10WS)	-2.13		Crippen Calculated Property[5]
Octanol/Water partition coefficient (logPoct/wat)	1.468		Crippen Calculated Property[5]
McGowan's characteristic volume (McVol)	107.950	ml/mol	McGowan Calculated Property[5]
Critical Pressure (Pc)	4973.33	kPa	Joback Calculated Property[5]
Normal Boiling Point Temperature (Tboil)	546.26	K	Joback Calculated Property[5]
Critical Temperature (Tc)	768.10	K	Joback Calculated Property[5]
Normal melting (fusion) point (Tfus)	304.87	K	Joback Calculated Property[5]

Critical Volume (V _c)	0.393	m ³ /kmol	Joback Calculated Property[5]
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Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2-Mercaptobenzyl alcohol**.

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band in the region of 3300-3600 cm⁻¹ and a strong C-O stretching band between 1000-1200 cm⁻¹.[6][7] For **2-Mercaptobenzyl alcohol**, the presence of the thiol group (S-H) would also be expected to show a weak absorption band around 2550-2600 cm⁻¹. The NIST WebBook provides access to the gas-phase IR spectrum of **2-Mercaptobenzyl alcohol**.[8]

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of **2-Mercaptobenzyl alcohol** is available through the NIST WebBook.[9] The molecular ion peak (M⁺) would be expected at m/z 140, corresponding to its molecular weight.[9] Common fragmentation patterns for alcohols include alpha-cleavage (loss of an alkyl group attached to the carbinol carbon) and dehydration (loss of a water molecule).[6]

Experimental Protocols

While specific, detailed experimental protocols for **2-Mercaptobenzyl alcohol** are not readily available in the provided search results, general methodologies for the synthesis and analysis of similar compounds can be adapted.

Synthesis

A general method for preparing **2-Mercaptobenzyl alcohol** involves the electrophilic substitution reaction of 2-nitrobenzyl alcohol with sodium hydrosulfide, followed by a reduction step to yield the final product.[1]

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction Scheme:

- Step 1: Nucleophilic Aromatic Substitution
 - React 2-nitrobenzyl alcohol with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a suitable solvent.
- Step 2: Reduction of the Nitro Group
 - The intermediate product from Step 1 is then reduced to convert the nitro group (-NO₂) to an amino group (-NH₂). This is often a typographical error in general descriptions, and the direct conversion to the thiol is more likely. A more plausible route would be the reduction of a disulfide precursor or the reaction of a diazonium salt.

A more common laboratory synthesis for aromatic thiols involves the reduction of the corresponding sulfonyl chloride or the Newman-Kwart rearrangement followed by hydrolysis.

Purification

Purification of the synthesized **2-Mercaptobenzyl alcohol** can be achieved through standard laboratory techniques such as:

- Distillation: Given its boiling point of 94-96 °C at 0.2 mmHg, vacuum distillation is a suitable method for purification.[\[1\]](#)[\[2\]](#)
- Crystallization: As it is a low-melting solid, recrystallization from an appropriate solvent system can be employed.

Analysis

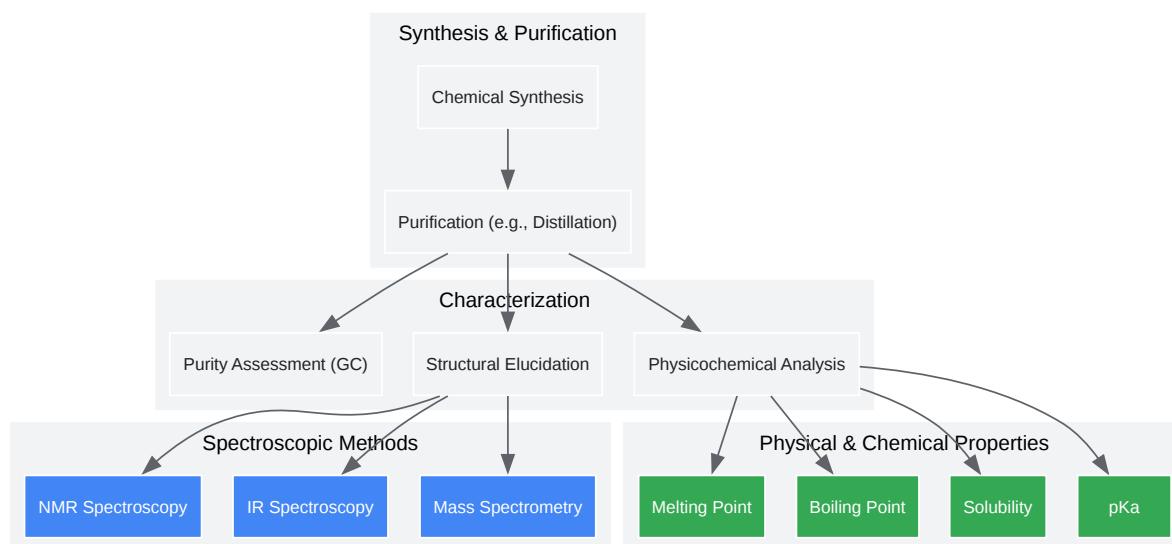
The purity and identity of **2-Mercaptobenzyl alcohol** can be confirmed using a variety of analytical techniques:

- Gas Chromatography (GC): To assess purity. A technical grade of >88.0% has been reported.[\[3\]](#)

- Spectroscopy: As detailed above (IR, NMR, MS) to confirm the chemical structure.
- Melting Point Determination: A sharp melting point range of 31-32 °C is indicative of high purity.[1][2]

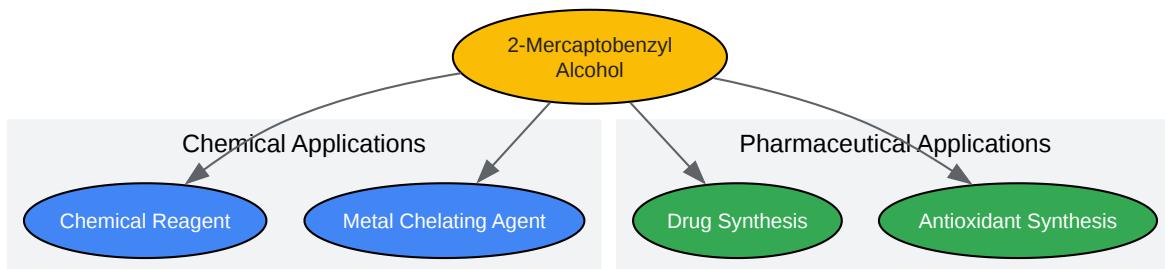
Visualizations

The following diagrams illustrate a general workflow for the characterization of **2-Mercaptobenzyl alcohol** and a conceptual representation of its potential applications.



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Caption: Experimental workflow for the synthesis and characterization of **2-Mercaptobenzyl alcohol**.

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Caption: Potential applications of **2-Mercaptobenzyl alcohol**.

Safety and Handling

2-Mercaptobenzyl alcohol is classified as a hazardous substance. It is corrosive and can cause serious eye damage. Appropriate personal protective equipment (PPE), including eye protection, gloves, and a dust mask, should be worn when handling this chemical.^[4] It should be stored in a cool, dry, and well-ventilated place, with a recommended storage temperature of 2-8°C.^[1]

Hazard Information	Details	Reference(s)
GHS Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	
Hazard Statements	H318: Causes serious eye damage	
Precautionary Statements	P280, P305 + P351 + P338	
Storage Class Code	11 - Combustible Solids	
WGK	WGK 3	[2]
Personal Protective Equipment	Dust mask type N95 (US), Eyeshields, Gloves	

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **2-Mercaptobenzyl alcohol**. The compiled data on its physical, chemical, and spectral properties, along with safety and handling information, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development. The provided experimental outlines and conceptual diagrams offer a starting point for further investigation and application of this versatile chemical compound.

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